α-羟基硬脂酰辅酶A

描述

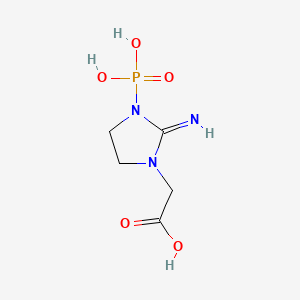

18:0(α -OH) Coenzyme A is a qualitative standard useful for general identification of lipids by MS analysis.

科学研究应用

癌症研究

α-羟基硬脂酰辅酶A: 在癌症研究中发挥着重要作用,因为它参与了脂质代谢。酶硬脂酰辅酶A去饱和酶 1 (SCD1) 将饱和脂肪酸转化为单不饱和脂肪酸,通常在癌细胞中上调。 这种上调有助于癌细胞增殖、侵袭和化学耐药性 {svg_1}。 靶向 SCD1 被认为是一种潜在的癌症治疗方法,因为它参与调节铁死亡抵抗 {svg_2}.

癌症干细胞生物学

在癌症干细胞的背景下,SCD1 对维持单不饱和脂肪酸和饱和脂肪酸之间的平衡至关重要。这种平衡对于膜流动性、细胞信号传导和基因表达至关重要。 癌症干细胞中 SCD1 的高表达与肿瘤进展、转移和耐药性有关 {svg_3}。 因此,抑制 SCD1 表达或活性可能是一种抑制癌细胞存活和自我更新的有前途的策略 {svg_4}.

代谢调节

This compound: 也参与更广泛的代谢调节。脂质代谢的改变,例如由 SCD1 介导的改变,会对细胞过程产生深远的影响。 这些包括能量产生、结构成分合成以及代谢途径的调节 {svg_5}.

肝细胞癌

具体来说,在肝细胞癌中,观察到 SCD1 的表达和活性增加。 这种酶的活性与饱和脂肪酸转化为 Δ9-单不饱和脂肪酸有关,这些脂肪酸与肝细胞癌细胞的恶性有关 {svg_6}.

脂质组学和生物标志物发现

脂质谱分析或脂质组学的研究可以从了解This compound 在脂质代谢中的作用中受益。 作为生物标志物,SCD1 的活性可以提供有关疾病进展状态和治疗干预效果的见解 {svg_7}.

营养科学

在营养科学中,饮食对 SCD1 等酶表达的影响引起了人们的兴趣。膳食成分可以影响脂肪酸的代谢,进而影响This compound 的活性。 这对理解与饮食相关的疾病和状况具有意义 {svg_8}.

药物开发

This compound 在各种疾病中的作用使其成为药物开发的目标。 SCD1 的抑制剂正在被探索,以用于治疗脂质代谢紊乱的疾病,例如代谢综合征和某些类型的癌症 {svg_9}.

遗传学研究

最后,涉及This compound 的遗传学研究可以阐明脂质代谢的遗传调控。 编码 SCD1 等酶的基因的突变或变异会对健康产生重大影响,影响疾病易感性和治疗反应 {svg_10}.

作用机制

Target of Action

The primary target of alpha-Hydroxy stearoyl-coA is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This enzyme plays a crucial role in lipid metabolism and body weight control .

Mode of Action

Alpha-Hydroxy stearoyl-coA interacts with its target, SCD1, by inhibiting its activity . SCD1 normally converts saturated fatty acids to monounsaturated fatty acids . By inhibiting SCD1, alpha-Hydroxy stearoyl-coA can potentially alter the balance of saturated and unsaturated fatty acids in the body .

Biochemical Pathways

The inhibition of SCD1 by alpha-Hydroxy stearoyl-coA affects the fatty acid metabolism pathway . SCD1 is responsible for the desaturation of fatty acids, which results in monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) . The inhibition of SCD1 can therefore disrupt the synthesis of these unsaturated fatty acids .

Result of Action

The inhibition of SCD1 by alpha-Hydroxy stearoyl-coA can lead to a decrease in the production of monounsaturated fatty acids . This can potentially affect various physiological processes, including cellular membrane physiology and signaling . In many cancers, the expression of SCD1 is increased, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

生化分析

Biochemical Properties

Alpha-Hydroxy stearoyl-coa is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as stearoyl-coa desaturase, which catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids . This interaction is essential for maintaining the balance of fatty acids within cells. Additionally, alpha-Hydroxy stearoyl-coa interacts with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in the body.

Cellular Effects

Alpha-Hydroxy stearoyl-coa affects various types of cells and cellular processes. It plays a role in cell signaling pathways, influencing gene expression and cellular metabolism. For instance, the presence of alpha-Hydroxy stearoyl-coa can modulate the expression of genes involved in lipid synthesis and oxidation . This compound also impacts cellular energy balance by regulating the availability of fatty acids for energy production.

Molecular Mechanism

The molecular mechanism of alpha-Hydroxy stearoyl-coa involves its interaction with specific biomolecules. It binds to enzymes such as stearoyl-coa desaturase, inhibiting or activating their activity depending on the cellular context . This binding interaction can lead to changes in gene expression, particularly those genes involved in lipid metabolism. Additionally, alpha-Hydroxy stearoyl-coa can influence enzyme activity through post-translational modifications, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Hydroxy stearoyl-coa can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that alpha-Hydroxy stearoyl-coa can remain stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products may also have distinct biological activities that need to be considered.

Dosage Effects in Animal Models

The effects of alpha-Hydroxy stearoyl-coa vary with different dosages in animal models. At low doses, it may enhance lipid metabolism and improve energy balance. At high doses, alpha-Hydroxy stearoyl-coa can exhibit toxic effects, potentially leading to lipid accumulation and metabolic disturbances . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

Alpha-Hydroxy stearoyl-coa is involved in several metabolic pathways, including fatty acid synthesis and oxidation. It interacts with enzymes such as stearoyl-coa desaturase and acetyl-coa carboxylase, influencing the flux of metabolites through these pathways . The presence of alpha-Hydroxy stearoyl-coa can alter the levels of key metabolites, affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, alpha-Hydroxy stearoyl-coa is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of alpha-Hydroxy stearoyl-coa are essential for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of alpha-Hydroxy stearoyl-coa is influenced by targeting signals and post-translational modifications. It is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . The specific localization of alpha-Hydroxy stearoyl-coa is crucial for its activity and function within cells.

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-hydroxyoctadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,31+,32+,33-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMIXCIJFLULT-LPSUQUFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1050.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38861-93-7 | |

| Record name | 2-Hydroxyoctadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。